What is Pentoxifylline-d5 and its chemical structure
What is Pentoxifylline-d5 and its chemical structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentoxifylline-d5 is the deuterium-labeled analogue of Pentoxifylline, a xanthine derivative used in the management of peripheral vascular disease.[1] Due to its isotopic labeling, Pentoxifylline-d5 serves as an invaluable tool in analytical and research settings, primarily as an internal standard for the quantification of Pentoxifylline in biological matrices using mass spectrometry.[2] Its chemical and biological properties are considered equivalent to those of Pentoxifylline, with the key difference being the increased mass due to the presence of five deuterium atoms. This technical guide provides a comprehensive overview of Pentoxifylline-d5, its chemical structure, physicochemical properties, and its application in experimental protocols.
Chemical Structure and Properties
Pentoxifylline-d5 is structurally identical to Pentoxifylline, with the exception of five hydrogen atoms on the hexyl side chain being replaced by deuterium atoms. The systematic name for Pentoxifylline-d5 is 3,7-dimethyl-1-(5-oxohexyl-4,4,6,6,6-d5)-3,7-dihydro-1H-purine-2,6-dione.[3]
Below is a diagram illustrating the chemical structures of both Pentoxifylline and Pentoxifylline-d5, highlighting the positions of the deuterium labels.
Caption: Chemical structures of Pentoxifylline and Pentoxifylline-d5.
Physicochemical Properties
The following table summarizes the key physicochemical properties of Pentoxifylline-d5. The properties of unlabeled Pentoxifylline are included for comparison, as they are expected to be nearly identical.
| Property | Pentoxifylline-d5 | Pentoxifylline | Reference |
| CAS Number | 1185995-18-9 | 6493-05-6 | [2][4] |
| Molecular Formula | C₁₃H₁₃D₅N₄O₃ | C₁₃H₁₈N₄O₃ | [2][4] |
| Molecular Weight | 283.34 g/mol | 278.31 g/mol | [2][4] |
| Appearance | Solid | Solid | |
| Solubility | Soluble in Chloroform, Methanol, and Water | Soluble in Chloroform, Methanol, and Water | [1] |
| PSA | 78.89 Ų | 75.5 Ų | [2][4] |
| LogP | 0.193 | 0.3 | [2][4] |
Mechanism of Action and Signaling Pathway
The mechanism of action of Pentoxifylline-d5 is presumed to be identical to that of Pentoxifylline. Pentoxifylline is a non-selective phosphodiesterase (PDE) inhibitor.[2] By inhibiting PDE, it increases the intracellular concentration of cyclic adenosine monophosphate (cAMP), which in turn activates protein kinase A (PKA).[5] This leads to a cascade of downstream effects, including the inhibition of tumor necrosis factor-alpha (TNF-α) and leukotriene synthesis, resulting in reduced inflammation and improved blood flow.[5][6] Pentoxifylline also improves red blood cell deformability, reduces blood viscosity, and decreases platelet aggregation.[5][6]
The following diagram illustrates the simplified signaling pathway of Pentoxifylline.
Caption: Simplified signaling pathway of Pentoxifylline.
Experimental Protocols
Pentoxifylline-d5 is predominantly used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of Pentoxifylline in biological samples. Below is a representative experimental protocol synthesized from published methodologies.[7][8]
Quantification of Pentoxifylline in Plasma using LC-MS/MS
1. Sample Preparation (Protein Precipitation)
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To 100 µL of plasma sample, add 20 µL of Pentoxifylline-d5 internal standard working solution (concentration will depend on the expected analyte concentration range).
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Add 300 µL of ice-cold acetonitrile or methanol to precipitate proteins.
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Vortex the mixture for 1 minute.
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Centrifuge at 13,000 x g for 10 minutes at 4°C.
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Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
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Reconstitute the residue in 100 µL of the mobile phase.
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Inject a portion of the reconstituted sample into the LC-MS/MS system.
2. Liquid Chromatography Conditions
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LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
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Column: A C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).[7]
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Mobile Phase A: 0.1% formic acid in water.
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Mobile Phase B: 0.1% formic acid in acetonitrile.
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Gradient Elution:
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0-0.5 min: 20% B
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0.5-2.5 min: 20% to 80% B
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2.5-3.0 min: 80% B
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3.0-3.1 min: 80% to 20% B
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3.1-5.0 min: 20% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
3. Mass Spectrometry Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
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Ionization Source: Electrospray Ionization (ESI), positive mode.
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Multiple Reaction Monitoring (MRM) Transitions:
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Pentoxifylline: m/z 279.2 → 181.1
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Pentoxifylline-d5: m/z 284.2 → 186.1
-
-
Ion Source Parameters:
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Capillary Voltage: 3.5 kV
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Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
The following diagram outlines the general workflow for this experimental protocol.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pentoxifylline-d5|lookchem [lookchem.com]
- 3. Pentoxifylline D5 | CAS No- 1185995-18-9 | Simson Pharma Limited [simsonpharma.com]
- 4. Pentoxifylline | C13H18N4O3 | CID 4740 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Pentoxifylline - Wikipedia [en.wikipedia.org]
- 6. Pentoxifylline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Development and Validation a UPLC-MS/MS Method for Quantification of Pentoxifylline in Beagle Plasma: Application for Pharmacokinetic Study of Food Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
